Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate
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Description
Tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate is a chemical compound . It is also known as tert-butyl N-[(3R,6R)-6-methyl-3-piperidyl]carbamate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, (3R,6R)-6-tert-butyl-3,4,4-trimethylnonane contains a total of 49 bond(s); 15 non-H bond(s) and 7 rotatable bond(s) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, (3R,6R)-1-tert-Butyl 3-methyl 6-methylpiperazine-1,3-dicarboxylate has a molecular formula of C12H22N2O4 and a monoisotopic mass of 258.157959 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, tert-butyl N-[(3R,6R)-6-methyl-3-piperidyl]carbamate has a molecular weight of 214.31 and is stored in a dry place at 2-8°C .Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,6R)-6-methylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11-8(6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCAOUGWGDCHCW-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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